molecular formula C18H13N3S2 B189260 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene CAS No. 72397-25-2

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene

Cat. No. B189260
CAS RN: 72397-25-2
M. Wt: 335.5 g/mol
InChI Key: RLVYHVVWFIJYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene, also known as PTT, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been shown to bind to the hydrophobic pockets of proteins, preventing their interaction with other proteins. This can lead to the disruption of signaling pathways and the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been shown to have a low toxicity profile and is relatively stable in biological environments. In vitro studies have shown that 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antimicrobial agent. 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the potential of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene and its limitations.

Future Directions

There are several future directions for research on 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene. One area of interest is the development of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene-based materials with novel properties, such as improved conductivity or mechanical strength. Another area of interest is the investigation of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene as a potential therapeutic agent for cancer and infectious diseases. Additionally, the use of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene as a tool for studying protein-protein interactions and signaling pathways is an area of potential research. Overall, the potential applications of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene are vast, and further research is needed to fully understand its properties and potential.

Synthesis Methods

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can be synthesized using a one-pot reaction of 2,4-dichloro-5-nitropyrimidine, thiourea, and phenyl isothiocyanate. The reaction involves the formation of a bicyclic intermediate, which then undergoes a ring-opening reaction to form 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene. The yield of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

Scientific Research Applications

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has shown potential applications in various fields, including materials science, organic electronics, and biomedicine. In materials science, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been used as a building block for the synthesis of novel polymers and supramolecular structures. In organic electronics, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been used as a hole-transport material in organic solar cells and light-emitting diodes. In biomedicine, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been investigated for its anticancer and antimicrobial properties.

properties

CAS RN

72397-25-2

Product Name

17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C18H13N3S2

Molecular Weight

335.5 g/mol

IUPAC Name

17-phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene

InChI

InChI=1S/C18H13N3S2/c1-2-6-12(7-3-1)21-17-13-8-4-10-19-15(13)22-18(21)14-9-5-11-20-16(14)23-17/h1-11,17-18H

InChI Key

RLVYHVVWFIJYPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3C4=C(N=CC=C4)SC2C5=C(S3)N=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C3C4=C(N=CC=C4)SC2C5=C(S3)N=CC=C5

Other CAS RN

72397-25-2

Origin of Product

United States

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